5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid
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Overview
Description
5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid
- 5-(Propoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid
- 5-(Butoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N2O4S |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
5-ethoxycarbonyl-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-8-7-3(13-4)5(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
CIHMYZFIZQHNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)O |
Origin of Product |
United States |
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